4-Bromo-1,2-dichlorobenzene
Overview
Description
4-Bromo-1,2-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂. It is a derivative of benzene, where the benzene ring is substituted with one bromine atom and two chlorine atoms. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .
Mechanism of Action
Target of Action
It is known to participate in the synthesis of n-arylated sultams .
Mode of Action
It is known to participate in the synthesis of n-arylated sultams . This suggests that it might interact with its targets through a mechanism similar to other halogenated aromatic compounds, potentially involving electrophilic aromatic substitution reactions.
Biochemical Pathways
Given its role in the synthesis of n-arylated sultams , it may be involved in pathways related to sulfonation and aromatic substitution.
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 2.39 (iLOGP) and 4.08 (XLOGP3), suggesting it may have some degree of bioavailability .
Result of Action
Given its role in the synthesis of n-arylated sultams , it may contribute to the biological activities of these compounds.
Action Environment
It is known that adequate ventilation is recommended when handling this compound, suggesting that its action and stability may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dichlorobenzene can be synthesized through various methods. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . Another method includes the electrophilic substitution of (3-chlorophenyl)trimethylgermanium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: The major products are typically substituted benzene derivatives.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
4-Bromo-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of N-arylated sultams.
Biology and Medicine: It is used in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 1-Bromo-3,4-dichlorobenzene
- 1-Bromo-2,3-dichlorobenzene
Comparison: 4-Bromo-1,2-dichlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, the presence of bromine and chlorine atoms in the 1,2-positions makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
4-bromo-1,2-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPZDVAZISWERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066353 | |
Record name | Benzene, 4-bromo-1,2-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18282-59-2 | |
Record name | 4-Bromo-1,2-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18282-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,2-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-bromo-1,2-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-bromo-1,2-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,2-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-1,2-DICHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE64D7GD53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.